molecular formula C10H12FN5O3 B12810928 Thymidine, 3'-azido-3',5'-dideoxy-5'-fluoro- CAS No. 87190-87-2

Thymidine, 3'-azido-3',5'-dideoxy-5'-fluoro-

Cat. No.: B12810928
CAS No.: 87190-87-2
M. Wt: 269.23 g/mol
InChI Key: CPUFEULDVSBQTH-XLPZGREQSA-N
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Description

Thymidine, 3’-azido-3’,5’-dideoxy-5’-fluoro- is a synthetic nucleoside analog. This compound is structurally similar to thymidine, a natural nucleoside found in DNA. The modifications in its structure, specifically the azido and fluoro groups, make it a potent antiviral agent, particularly against the human immunodeficiency virus (HIV).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 3’-azido-3’,5’-dideoxy-5’-fluoro- typically involves multiple steps starting from thymidine or other nucleoside analogs. One common method involves the conversion of thymidine to its 3’-azido derivative through a series of reactions including halogenation and azidation. The 5’-fluoro group is introduced via fluorination reactions .

Industrial Production Methods

Industrial production of this compound often starts with D-xylose, which is converted to a 1-(β-D-xylofuranosyl)thymine derivative. This intermediate undergoes 2’-deoxygenation and 3’-azidation to yield the final product . This method is preferred due to the relatively low cost and availability of D-xylose compared to thymidine.

Chemical Reactions Analysis

Types of Reactions

Thymidine, 3’-azido-3’,5’-dideoxy-5’-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group yields an amino derivative, while oxidation can lead to various oxidized forms of the compound .

Scientific Research Applications

Thymidine, 3’-azido-3’,5’-dideoxy-5’-fluoro- has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. Once inside the cell, it is phosphorylated to its active triphosphate form. This active form competes with natural nucleotides for incorporation into the viral DNA. The incorporation of this analog results in chain termination, effectively halting viral replication .

Comparison with Similar Compounds

Similar Compounds

    3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog used as an antiviral agent.

    3’-Fluoro-2’,3’-dideoxythymidine: Similar in structure but lacks the azido group.

Uniqueness

Thymidine, 3’-azido-3’,5’-dideoxy-5’-fluoro- is unique due to the presence of both azido and fluoro groups. This dual modification enhances its antiviral activity and selectivity compared to other nucleoside analogs .

Properties

CAS No.

87190-87-2

Molecular Formula

C10H12FN5O3

Molecular Weight

269.23 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(fluoromethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H12FN5O3/c1-5-4-16(10(18)13-9(5)17)8-2-6(14-15-12)7(3-11)19-8/h4,6-8H,2-3H2,1H3,(H,13,17,18)/t6-,7+,8+/m0/s1

InChI Key

CPUFEULDVSBQTH-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CF)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CF)N=[N+]=[N-]

Origin of Product

United States

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